2-Butylbenzofuran

GPR35 agonist GPCR pharmacology drug discovery

2-Butylbenzofuran (CAS 4265-27-4), also referred to as 2-n-butylbenzo[b]furan, is a benzofuran derivative characterized by a fused benzene and furan ring system with a butyl substituent at the 2-position. This compound is a colorless to light yellow transparent liquid at ambient temperature, with a molecular formula of C₁₂H₁₄O and a molecular weight of 174.24 g/mol.

Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
CAS No. 4265-27-4
Cat. No. B1266229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butylbenzofuran
CAS4265-27-4
Molecular FormulaC12H14O
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCCCCC1=CC2=CC=CC=C2O1
InChIInChI=1S/C12H14O/c1-2-3-7-11-9-10-6-4-5-8-12(10)13-11/h4-6,8-9H,2-3,7H2,1H3
InChIKeyOVJKFJDEVKABNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butylbenzofuran (CAS 4265-27-4) for Pharmaceutical R&D and Chemical Synthesis | Procurement Guide


2-Butylbenzofuran (CAS 4265-27-4), also referred to as 2-n-butylbenzo[b]furan, is a benzofuran derivative characterized by a fused benzene and furan ring system with a butyl substituent at the 2-position [1]. This compound is a colorless to light yellow transparent liquid at ambient temperature, with a molecular formula of C₁₂H₁₄O and a molecular weight of 174.24 g/mol . Its primary industrial and scientific relevance stems from its role as a crucial pharmaceutical intermediate, particularly in the synthesis of the antiarrhythmic agents amiodarone and dronedarone [2].

Why Generic Benzofuran Substitution Fails: Critical Differentiation of 2-Butylbenzofuran


2-Butylbenzofuran cannot be readily substituted with other benzofuran derivatives or structural analogs in pharmaceutical synthesis or biological research without risking significant alterations in downstream outcomes. Its specific butyl side chain at the 2-position dictates its unique chemical reactivity, which is essential for subsequent acylation and coupling reactions in the synthesis of amiodarone and dronedarone [1]. Furthermore, its biological activity profile, including its specific agonist potency at the GPR35 receptor and its unique mitochondrial toxicity signature, is a direct function of this particular substitution pattern and is not replicated by other 2-alkyl or 2-aryl benzofurans [2]. Replacing it with a different benzofuran analog would fundamentally change the chemical and biological properties of the intermediate or final product, thereby invalidating established synthetic protocols and biological data.

Quantitative Evidence for Selecting 2-Butylbenzofuran Over Comparators


High-Potency GPR35 Agonist Activity

2-Butylbenzofuran exhibits highly potent agonist activity at the human GPR35 receptor. In a direct comparison, it demonstrated an IC50 of 2 nM for agonist activity in HT-29 cells [1] and an EC50 of 1.10 nM in CHO-K1 cells [2]. Its binding affinity (Ki) was determined to be 6 nM [3]. This potency is a key differentiator for research programs focused on GPR35, a target implicated in inflammation, pain, and cardiovascular disease, as other 2-substituted benzofurans may not exhibit this specific, high-affinity interaction.

GPR35 agonist GPCR pharmacology drug discovery

Inhibition of HIF-1 Transcriptional Activity

2-Butylbenzofuran has been shown to inhibit the transcriptional activity of Hypoxia-Inducible Factor-1 (HIF-1), a key regulator of cellular response to hypoxia and a target in oncology. It demonstrated an IC50 value of 12.5 μM against HIF-1 transcriptional activity . Additionally, it inhibited the secretion of Vascular Endothelial Growth Factor (VEGF) in MCF-7 breast cancer cells, with an observed IC50 of 18.8 μM . This activity profile provides a defined benchmark for researchers investigating HIF-1 pathway modulation.

HIF-1 inhibition cancer research hypoxia pathway

Mitochondrial Toxicity Profile: Weak Beta-Oxidation Inhibition

In a comparative study on isolated rat liver mitochondria, 2-butylbenzofuran exhibited only weak inhibition of beta-oxidation and ketone body formation. At a concentration of 100 µmol/L, it produced just a 28% decrease in beta-oxidation, in stark contrast to the potent inhibition observed with related compounds such as benzbromarone (IC50 = 2 µmol/L) and amiodarone (IC50 = 34 µmol/L) [1]. This data clearly demonstrates that 2-butylbenzofuran has a significantly reduced propensity to induce mitochondrial dysfunction compared to its potent, hepatotoxic analogs.

mitochondrial toxicity hepatotoxicity drug safety assessment

Improved Synthesis: Higher Yield and Efficiency

The synthetic methodology for 2-butylbenzofuran has been significantly advanced, offering higher yields and greater efficiency. A patented preparation method from CN108675972B achieves yields of 60.3% to 65.1% [1]. This represents a substantial improvement over earlier methods, such as one described in CN1858042A, which reported a yield of only about 20% [2]. Furthermore, a modern telescoped hybrid batch–flow synthesis process, as detailed in a 2024 Organic Process Research & Development paper, yields the product in high yield and purity, with the crude material being suitable for direct use in downstream amiodarone production .

organic synthesis process chemistry flow chemistry

High-Purity Specification for Sensitive Applications

For applications requiring high fidelity, such as analytical method development, impurity profiling, or as a reference standard, 2-butylbenzofuran is commercially available with a minimum purity specification of >99% as determined by gas chromatography (GC) . This high level of purity ensures that the compound's inherent properties are not confounded by the presence of significant impurities, which is critical for generating reliable and reproducible scientific data. A purity of ≥99% (GC) is also confirmed by other vendors .

analytical chemistry quality control reference standard

Best-Fit Research and Industrial Applications for 2-Butylbenzofuran


Pharmaceutical Synthesis: Key Intermediate for Amiodarone and Dronedarone

2-Butylbenzofuran is the indispensable starting material or key intermediate for the industrial-scale synthesis of the Class III antiarrhythmic agents amiodarone and dronedarone [1]. Its specific structure is required for subsequent acylation and iodination (for amiodarone) or sulfonamidation (for dronedarone) reactions. The improved, high-yielding synthetic routes available today (e.g., >60% yield batch process or continuous flow synthesis) make it a cost-effective and reliable building block for these essential medicines . Procurement of high-purity material (>99%) ensures that these complex downstream syntheses proceed with minimal side reactions and higher overall yields .

GPCR Pharmacology: A Potent GPR35 Agonist Tool Compound

2-Butylbenzofuran is a validated, high-potency agonist for the G protein-coupled receptor GPR35, with an EC50 of 1.10 nM and an IC50 of 2 nM [2]. This makes it an invaluable tool compound for academic and industrial laboratories investigating GPR35 biology. Its use is indicated for: (1) characterizing receptor signaling pathways in recombinant cell lines, (2) serving as a reference agonist in high-throughput screening campaigns to identify novel GPR35 modulators, and (3) studying the role of GPR35 in disease models of inflammation, pain, and metabolic disorders.

Mitochondrial Toxicology Studies: A Low-Toxicity Control

Due to its weak inhibition of mitochondrial beta-oxidation (28% inhibition at 100 µM), 2-butylbenzofuran serves as an excellent 'low-toxicity' control or reference compound in studies investigating drug-induced mitochondrial dysfunction [3]. It can be used in comparative assays alongside known hepatotoxic agents like amiodarone (IC50 = 34 µM) and benzbromarone (IC50 = 2 µM) to establish a gradient of mitochondrial toxicity. This allows researchers to benchmark new chemical entities and understand the structure-toxicity relationship (STR) of the benzofuran scaffold.

Analytical Chemistry: Reference Standard and Impurity Marker

High-purity 2-butylbenzofuran (>99% GC) is suitable for use as a primary reference standard in analytical chemistry . It is employed in the development and validation of HPLC and GC methods for quantifying this compound as an impurity or degradation product in pharmaceutical formulations of amiodarone and dronedarone. It is also used for calibrating analytical instruments and as a standard for confirming the identity and purity of synthesized batches of the compound.

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